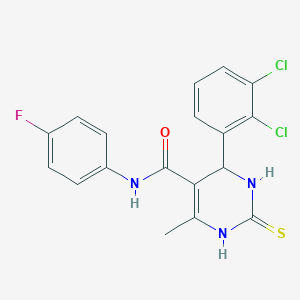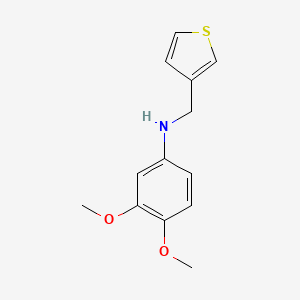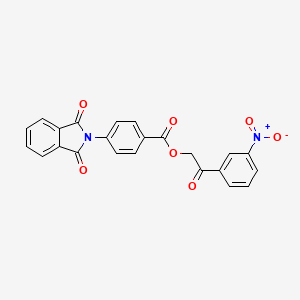![molecular formula C17H17ClF3N3O2 B5160981 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been shown to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor ζ chain-associated protein kinase 70 (ZAP-70).
Wirkmechanismus
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride exerts its inhibitory activity by binding to the ATP-binding site of BTK, ITK, and ZAP-70, thereby blocking their kinase activity. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cellular proliferation and survival. 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has been shown to be highly selective for BTK, ITK, and ZAP-70, with minimal off-target effects.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has been shown to exhibit potent antitumor activity in preclinical studies, both in vitro and in vivo. The compound has been shown to induce apoptosis and inhibit proliferation of B-cell lymphoma cells. 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has also been shown to exhibit immunomodulatory effects, by suppressing T-cell activation and cytokine production. In addition, 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has been shown to exhibit anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has several advantages as a research tool, including its potent inhibitory activity against BTK, ITK, and ZAP-70, its high selectivity, and its ability to induce apoptosis and inhibit proliferation of tumor cells. However, there are also some limitations to the use of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride may have potential as an immunomodulatory agent in the treatment of inflammatory diseases, such as inflammatory bowel disease and psoriasis. Further research is needed to fully understand the potential therapeutic applications of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride involves several steps, starting from the reaction of 3-(trifluoromethyl)aniline with nicotinoyl chloride to obtain the intermediate compound 3-(trifluoromethyl)nicotinoyl chloride. This intermediate is then reacted with morpholine to obtain the final product, 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride. The synthesis of 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to exhibit potent inhibitory activity against BTK, a key enzyme involved in B-cell receptor signaling pathway, which plays a crucial role in the pathogenesis of B-cell malignancies. 2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride has also been shown to inhibit ITK and ZAP-70, which are involved in T-cell receptor signaling pathway, making it a potential therapeutic agent for T-cell-mediated diseases.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2.ClH/c18-17(19,20)12-3-1-4-13(11-12)22-16(24)14-5-2-6-21-15(14)23-7-9-25-10-8-23;/h1-6,11H,7-10H2,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLERUQJIPKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160899.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate](/img/structure/B5160909.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)


![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)
